2,3-Dihydroxypropyl carbamodithioate
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Overview
Description
2,3-Dihydroxypropyl carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry . The compound’s structure features a carbamodithioate group attached to a 2,3-dihydroxypropyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl carbamodithioate typically involves the reaction of 2,3-dihydroxypropylamine with carbon disulfide in the presence of a base. The reaction proceeds as follows:
Reactants: 2,3-dihydroxypropylamine and carbon disulfide.
Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The base deprotonates the amine, allowing it to react with carbon disulfide to form the carbamodithioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Controlled Conditions: Maintaining optimal temperature and pH to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the carbamodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and alcohols.
Substitution: Various substituted carbamodithioates depending on the nucleophile used .
Scientific Research Applications
2,3-Dihydroxypropyl carbamodithioate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Explored for its use in medical imaging and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl carbamodithioate: Similar structure but lacks the second hydroxyl group.
2,3-Dihydroxypropyl laurate: Similar backbone but with a laurate ester group instead of the carbamodithioate group .
Uniqueness
2,3-Dihydroxypropyl carbamodithioate is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it more versatile in forming complexes and undergoing various chemical reactions compared to its analogs.
Properties
CAS No. |
63962-87-8 |
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Molecular Formula |
C4H9NO2S2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
2,3-dihydroxypropyl carbamodithioate |
InChI |
InChI=1S/C4H9NO2S2/c5-4(8)9-2-3(7)1-6/h3,6-7H,1-2H2,(H2,5,8) |
InChI Key |
KLXZYTLHOXLFOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSC(=S)N)O)O |
Origin of Product |
United States |
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